(3-Ethoxycyclobutyl)hydrazine

Beschreibung

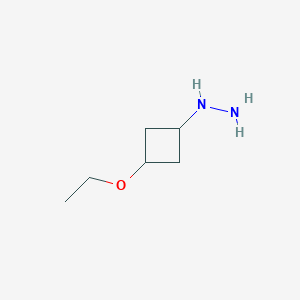

(3-Ethoxycyclobutyl)hydrazine is a cyclobutane-based hydrazine derivative featuring an ethoxy substituent at the 3-position of the cyclobutyl ring. This compound is part of a broader class of hydrazine derivatives, which are characterized by their N-N bond and versatility in organic synthesis, pharmaceuticals, and materials science. Cyclobutane rings, known for their ring strain, impart unique reactivity, while the ethoxy group contributes to solubility and electronic effects.

Eigenschaften

CAS-Nummer |

1820583-39-8 |

|---|---|

Molekularformel |

C6H14N2O |

Molekulargewicht |

130.19 g/mol |

IUPAC-Name |

(3-ethoxycyclobutyl)hydrazine |

InChI |

InChI=1S/C6H14N2O/c1-2-9-6-3-5(4-6)8-7/h5-6,8H,2-4,7H2,1H3 |

InChI-Schlüssel |

QSNOVFKYDUZEOS-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1CC(C1)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(3-Ethoxycyclobutyl)hydrazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Gängige Reagenzien sind Halogene und Alkylierungsmittel.

Gängige Reagenzien und Bedingungen

Die Reaktionen von (3-Ethoxycyclobutyl)hydrazin erfordern in der Regel spezifische Reagenzien und Bedingungen. Beispielsweise können Oxidationsreaktionen saure oder basische Bedingungen erfordern, während Reduktionsreaktionen wasserfreie Bedingungen erfordern, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von (3-Ethoxycyclobutyl)hydrazin Cyclobutanon-Derivate ergeben, während die Reduktion Cyclobutylamin ergeben kann.

Wissenschaftliche Forschungsanwendungen

(3-Ethoxycyclobutyl)hydrazin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Es wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter seine Verwendung als Vorläufer für die Medikamentenentwicklung.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Ethoxycyclobutyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield cyclobutanone derivatives, while reduction may yield cyclobutylamines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that hydrazine derivatives, including (3-Ethoxycyclobutyl)hydrazine, exhibit significant anticancer properties. Hydrazones derived from hydrazines have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of hydrazone derivatives that demonstrated potent cytotoxicity against cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Hydrazine derivatives are known to possess antibacterial and antifungal properties. For instance, this compound could potentially inhibit the growth of pathogenic bacteria and fungi, making it a candidate for further exploration in pharmaceutical formulations targeting infectious diseases .

Battery Technology

Recent advancements have explored the use of hydrazine-embedded compounds in energy storage systems, particularly lithium-ion batteries. This compound can be utilized as a cathode material due to its favorable electrochemical properties, which enhance the charge/discharge cycles of batteries. This application is critical in the development of high-performance batteries for electric vehicles and portable electronics .

Polymer Chemistry

In polymer chemistry, this compound can serve as a polymerization initiator or cross-linking agent. Its ability to form stable bonds can be exploited in creating durable materials with specific mechanical properties. Hydrazine derivatives have been utilized in synthesizing various polymeric materials with enhanced thermal stability and mechanical strength .

Anticancer Research

A notable case study involved the synthesis of a series of hydrazone derivatives from this compound, which were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, demonstrating their potential as effective anticancer drugs .

Energy Storage Systems

In another case study focusing on battery technology, researchers incorporated this compound into cathode materials for lithium-ion batteries. The performance metrics showed improved energy density and cycle stability compared to traditional materials, highlighting its applicability in next-generation energy storage solutions .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Exhibits anticancer and antimicrobial properties; potential for drug development |

| Materials Science | Useful in battery technology as cathode material; enhances polymer properties |

| Case Studies | Demonstrated efficacy in cancer treatment; improved performance in lithium-ion batteries |

Wirkmechanismus

Der Wirkungsmechanismus von (3-Ethoxycyclobutyl)hydrazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es als Inhibitor bestimmter Enzyme oder als Modulator spezifischer Signalwege wirken. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Hydrazine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues include:

- [3-(tert-Butoxycyclobutyl)]hydrazine hydrochloride : Features a bulky tert-butoxy group, which reduces solubility in polar solvents compared to the ethoxy variant but enhances steric protection against decomposition .

- (4-Ethylphenyl)hydrazine hydrochloride : Aromatic substituents (ethylphenyl) enhance π-π interactions, useful in materials science but may reduce stability under oxidative conditions .

Solubility and Stability

- Ethoxy vs. tert-Butoxy Groups: The ethoxy group in (3-Ethoxycyclobutyl)hydrazine offers moderate polarity, balancing solubility in organic solvents (e.g., ethanol, DMSO) better than tert-butoxy derivatives, which are more hydrophobic .

- Thermal Stability : Cyclobutane rings inherently strain molecules, but electron-donating groups like ethoxy may stabilize the N-N bond. In contrast, fluorinated derivatives (e.g., 2-fluorobenzyl) exhibit lower thermal stability due to electron-withdrawing effects .

Data Table: Key Properties of Selected Hydrazine Derivatives

| Compound | Substituent | Solubility (Polar Solvents) | Thermal Stability (°C) | Key Applications |

|---|---|---|---|---|

| This compound | Ethoxycyclobutyl | Moderate | ~150 (decomp.) | Pharmaceuticals, Catalysts |

| [3-(tert-Butoxycyclobutyl)]hydrazine HCl | tert-Butoxycyclobutyl | Low | ~170 | Stabilized reagents |

| [(3-Methylcyclobutyl)methyl]hydrazine HCl | Methylcyclobutyl | High | ~140 | Bioactive agents |

| (2-Fluorobenzyl)hydrazine HCl | Fluorobenzyl | Moderate | ~120 | Electrophilic intermediates |

Research Findings and Limitations

- Hydrogen Solubility Relevance : Studies on nitrobenzene/aniline mixtures (e.g., Henry’s constants) suggest that ethoxy groups could modulate hydrogen absorption in catalytic systems, though direct data on this compound are lacking .

- Stability vs. Reactivity Trade-offs : Ethoxy derivatives balance stability and reactivity better than fluorinated analogues, but their synthesis challenges limit industrial adoption .

Biologische Aktivität

(3-Ethoxycyclobutyl)hydrazine is a compound that falls under the category of hydrazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclobutane ring, an ethoxy group, and a hydrazine functional group, which contribute to its biological properties.

Antimicrobial Activity

Hydrazine derivatives, including this compound, have been studied for their antimicrobial properties. A review highlighted that various hydrazone derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Hydrazine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | E. coli, S. aureus, C. albicans |

| Hydrazone A | 6.25 | Mycobacterium tuberculosis |

| Hydrazone B | 125 | Candida albicans |

Neuroprotective Effects

Some hydrazine derivatives have been investigated for neuroprotective effects. Studies suggest that they may help in mitigating oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of hydrazines is often influenced by their structural characteristics. The length of the alkyl chain, the presence of electron-withdrawing or donating groups, and the overall steric hindrance play critical roles in determining their efficacy.

- Alkyl Chain Length : Longer chains may enhance lipophilicity but can reduce antimicrobial activity.

- Functional Groups : The introduction of electron-withdrawing groups has been linked to increased anticancer activity .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of hydrazones related to this compound and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications in the ethoxy group significantly affected the antimicrobial potency.

- Cytotoxicity Assessment : In vitro assays were conducted on several cancer cell lines using derivatives similar to this compound. The findings revealed that some derivatives had IC50 values comparable to established chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.